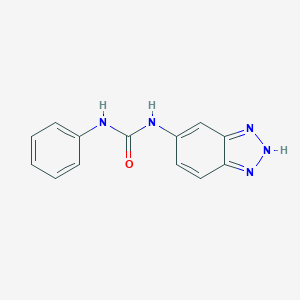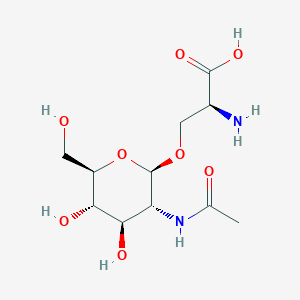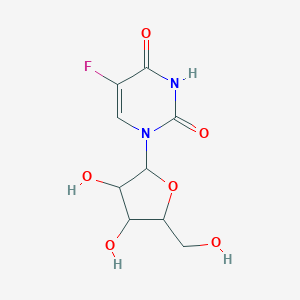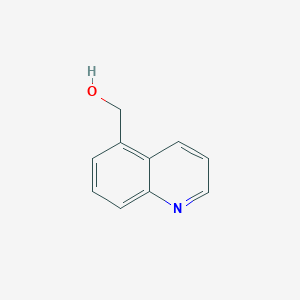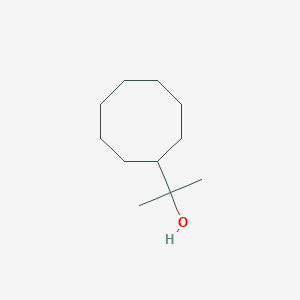
3-(Azepan-1-yl)-1-(4-butoxyphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4’-butoxy- is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a propiophenone core structure, which is substituted with a hexahydro-1H-azepin-1-yl group and a butoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4’-butoxy- typically involves the reaction of propiophenone with hexahydro-1H-azepine and butyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes .
化学反応の分析
Types of Reactions
Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4’-butoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .
科学的研究の応用
Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4’-butoxy- has several applications in scientific research:
作用機序
The mechanism of action of Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4’-butoxy- involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
類似化合物との比較
Similar Compounds
Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-3’-nitro-: This compound has a similar structure but with a nitro group instead of a butoxy group.
Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-1-(4-propoxyphenyl)-: This compound features a propoxy group instead of a butoxy group.
Uniqueness
Propiophenone, 3-(hexahydro-1H-azepin-1-yl)-4’-butoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry .
特性
CAS番号 |
16870-63-6 |
|---|---|
分子式 |
C19H29NO2 |
分子量 |
303.4 g/mol |
IUPAC名 |
3-(azepan-1-yl)-1-(4-butoxyphenyl)propan-1-one |
InChI |
InChI=1S/C19H29NO2/c1-2-3-16-22-18-10-8-17(9-11-18)19(21)12-15-20-13-6-4-5-7-14-20/h8-11H,2-7,12-16H2,1H3 |
InChIキー |
FEMKAXDOHJXFEF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCCC2 |
正規SMILES |
CCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCCC2 |
| 16870-63-6 | |
同義語 |
1-(4-Butoxyphenyl)-3-(hexahydro-1H-azepin-1-yl)-1-propanone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


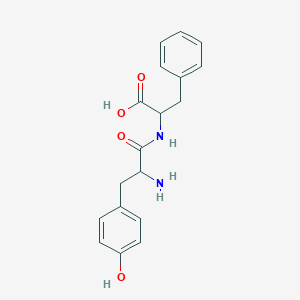
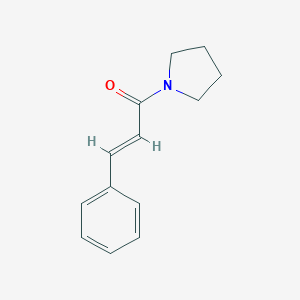
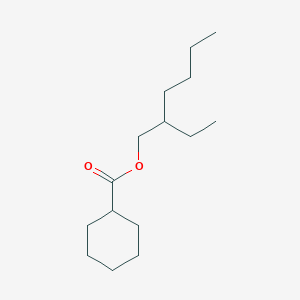
![2-[2-(2-Methoxyethoxy)ethoxy]acetic acid](/img/structure/B99971.png)
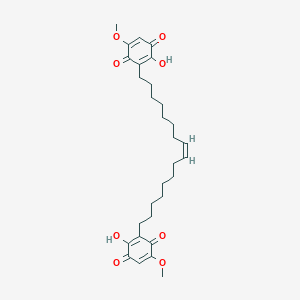
![[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3,10-triacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate](/img/structure/B99973.png)
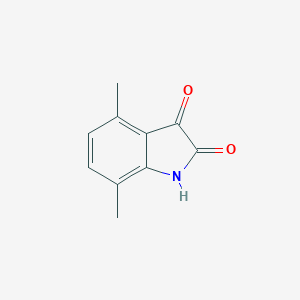
![Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)-](/img/structure/B99976.png)
![benzyl (NE)-N-[amino(methoxy)methylidene]carbamate](/img/structure/B99977.png)
